molecular formula C14H11N3O2 B14391403 6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione CAS No. 89634-68-4

6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B14391403
CAS No.: 89634-68-4
M. Wt: 253.26 g/mol
InChI Key: OHPWMMIPMVVWML-UHFFFAOYSA-N
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Description

6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione is a heterocyclic compound that features a quinoxaline core with a pyridine moiety attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-pyridinemethanol with 1,4-dihydroquinoxaline-2,3-dione under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated reagents like bromine in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoxaline derivatives with additional oxygen functionalities.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Halogenated quinoxaline derivatives.

Scientific Research Applications

6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it may bind to DNA or proteins, affecting cellular processes such as replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-5-pyridin-4-yl-3,6-dihydro-1,3,4-oxadiazine: Shares a similar pyridine moiety but differs in the core structure.

    3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: Contains a pyridine ring and is used in cancer treatment.

Uniqueness

6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific quinoxaline core structure combined with a pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89634-68-4

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

6-(pyridin-3-ylmethyl)-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C14H11N3O2/c18-13-14(19)17-12-7-9(3-4-11(12)16-13)6-10-2-1-5-15-8-10/h1-5,7-8H,6H2,(H,16,18)(H,17,19)

InChI Key

OHPWMMIPMVVWML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC2=CC3=C(C=C2)NC(=O)C(=O)N3

Origin of Product

United States

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